![molecular formula C14H14FNO3S B5208202 N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide, commonly known as Fesoterodine, is a potent antimuscarinic drug that is used to treat overactive bladder syndrome. This drug was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently available in the market under the brand name Toviaz. Overactive bladder syndrome is a common medical condition that affects millions of people worldwide and is characterized by symptoms such as urinary urgency, frequency, and incontinence. Fesoterodine works by blocking the muscarinic receptors in the bladder, which reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.
作用機序
Fesoterodine works by blocking the muscarinic receptors in the bladder. The muscarinic receptors are responsible for the contraction of the bladder muscle, which leads to the symptoms of overactive bladder syndrome. By blocking these receptors, Fesoterodine reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.
Biochemical and Physiological Effects:
Fesoterodine has several biochemical and physiological effects on the body. It is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver. The primary metabolite of Fesoterodine is 5-hydroxymethyl tolterodine, which is also an active metabolite of Tolterodine, another antimuscarinic drug used to treat overactive bladder syndrome. Fesoterodine has a half-life of around 7-8 hours and is excreted mainly in the urine.
実験室実験の利点と制限
Fesoterodine has several advantages and limitations when used in laboratory experiments. One of the advantages of Fesoterodine is its high potency and selectivity for the muscarinic receptors in the bladder, which makes it an ideal drug for studying the physiology of the bladder. However, the use of Fesoterodine in laboratory experiments is limited by its high cost and limited availability.
将来の方向性
There are several future directions for the research on Fesoterodine. One of the directions is to study the long-term safety and efficacy of Fesoterodine in the treatment of overactive bladder syndrome. Another direction is to explore the potential use of Fesoterodine in the treatment of other medical conditions, such as chronic pain and irritable bowel syndrome. Moreover, there is a need to develop more cost-effective methods for the synthesis of Fesoterodine, which could increase its availability for laboratory experiments and clinical use.
合成法
The synthesis of Fesoterodine involves several steps, starting from the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. The next step involves the reaction of 2-(2-fluorophenoxy)ethanol with benzenesulfonyl chloride in the presence of a base to produce N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide. The overall yield of the synthesis process is around 60%.
科学的研究の応用
Fesoterodine has been extensively studied for its efficacy and safety in the treatment of overactive bladder syndrome. Several clinical trials have demonstrated that Fesoterodine is highly effective in reducing the symptoms of overactive bladder syndrome, including urinary urgency, frequency, and incontinence. Moreover, Fesoterodine has been shown to have a favorable safety profile, with a low incidence of adverse effects.
特性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-13-8-4-5-9-14(13)19-11-10-16-20(17,18)12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKIZUEHYRLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

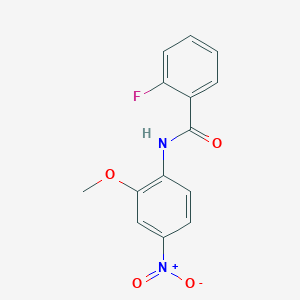
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
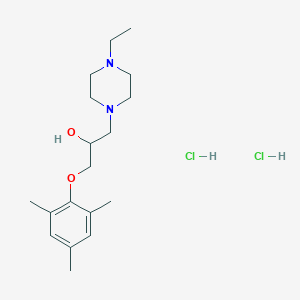
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
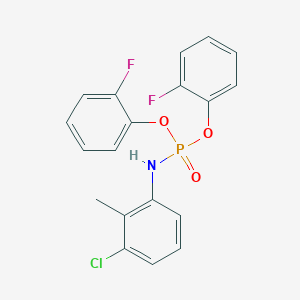
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
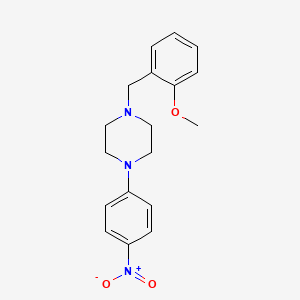
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)
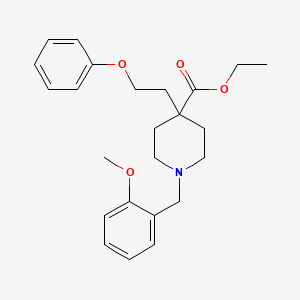
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)